molecular formula C18H18BrN7O B6450103 6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2549043-37-8

6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6450103
CAS No.: 2549043-37-8
M. Wt: 428.3 g/mol
InChI Key: KDVGLIDBASYKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic compound that belongs to the category of purine derivatives. This compound is characterized by its unique structure comprising multiple rings and a bromopyridine moiety. It holds significant potential for various scientific and industrial applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine involves several key steps:

  • Formation of 5-bromopyridine-3-carbonyl Intermediate: : Starting with pyridine, bromination is carried out to introduce a bromine atom at the 5-position, followed by a carbonylation reaction to attach a carbonyl group at the 3-position.

  • Cyclization to Octahydropyrrolo[3,4-c]pyrrole: : The intermediate is then subjected to a cyclization reaction, forming the octahydropyrrolo[3,4-c]pyrrole ring system.

  • Attachment to Methyl-9H-purine: : Finally, the cyclized product is reacted with 9-methyl-9H-purine under specific conditions to yield the desired compound.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial. Batch and continuous-flow processes may be employed to enhance yield and purity. Catalysts and reagents must be carefully selected to ensure reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions:

  • Oxidation: : Introduction of oxygen-containing functional groups.

  • Reduction: : Removal of oxygen or introduction of hydrogen to specific sites.

  • Substitution: : Replacement of one functional group with another, particularly the bromine atom.

  • Addition Reactions: : Addition of small molecules to double bonds or other reactive sites in the structure.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Commonly uses hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution: : Reagents such as sodium azide or Grignard reagents are frequently used.

  • Addition: : Involves reagents like hydrogen halides or borohydrides under controlled conditions.

Major Products

The reactions yield various derivatives depending on the reagents and conditions used, leading to functionalized purine compounds with potential bioactivity and industrial utility.

Scientific Research Applications

6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine has extensive applications in multiple fields:

  • Chemistry: : As a building block for more complex molecules in synthetic chemistry.

  • Biology: : Used in studies involving enzyme inhibition and receptor binding due to its structural mimicry of biological molecules.

  • Medicine: : Potential therapeutic agent for conditions related to purine metabolism or signaling pathways.

  • Industry: : Utilized in the production of advanced materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition: : Binding to the active site of enzymes, hindering their catalytic activity.

  • Receptor Binding: : Mimicking natural ligands and modulating signal transduction pathways.

  • Pathways Involved: : Impacts purine metabolism, DNA synthesis, and cellular signaling mechanisms.

Comparison with Similar Compounds

Comparing 6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine with related compounds highlights its uniqueness:

  • Similar Compounds: : Include other purine derivatives like 6-mercaptopurine, 9-methylguanine, and allopurinol.

  • Unique Features: : The specific combination of the bromopyridine and octahydropyrrolo[3,4-c]pyrrole rings sets it apart, providing distinct reactivity and biological activity profiles.

This detailed exploration of this compound reveals its significant potential and multifaceted nature in scientific research and industrial applications.

Biological Activity

The compound 6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and implications for therapeutic applications.

Molecular Composition

The molecular formula of the compound is C16H15BrN6C_{16}H_{15}BrN_6, indicating a rich combination of carbon, hydrogen, nitrogen, and bromine. The structure features a bicyclic purine system fused with an octahydropyrrole moiety, which is significant for its biological interactions.

Key Structural Features

  • Purine Backbone : Essential for nucleic acid interactions.
  • Bromopyridine Substituent : May influence binding affinity and specificity.
  • Octahydropyrrole Component : Contributes to the compound's unique pharmacological properties.

Research suggests that compounds with similar structures to this compound may act through various mechanisms:

  • Inhibition of Nucleotide Biosynthesis : The compound may inhibit key enzymes involved in nucleotide metabolism, thus affecting cellular proliferation.
  • Interaction with Nucleic Acids : Potential binding to DNA or RNA could modulate gene expression or interfere with replication processes.
  • Enzyme Modulation : It may serve as an inhibitor or modulator for enzymes critical in cancer therapy or antiviral strategies.

Pharmacological Effects

Preliminary studies indicate a range of biological activities:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell growth.
  • Antiviral Properties : Potential efficacy against viral infections has been suggested based on structural analogs.
  • Neuroprotective Effects : Research into related compounds indicates possible protective effects on neuronal cells.

Recent Investigations

  • Cardiovascular Applications : A study highlighted the role of mitochondrial permeability transition pore (mPTP) inhibitors in myocardial infarction treatment, suggesting that compounds with similar structures could improve cardiac function during reperfusion .
  • Meroterpenoid Studies : A review of meroterpenoids indicated diverse biological activities including anti-inflammatory and anticancer effects, which may be relevant for understanding the broader implications of this compound .

Comparative Analysis

Compound NameBiological ActivityKey Findings
This compoundAntitumor, antiviralInhibits nucleotide synthesis; potential DNA binding
Related MeroterpenoidsAnti-inflammatory, neuroprotectiveBroad spectrum of biological effects across various studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise coupling : Use a modular approach, starting with the synthesis of the octahydropyrrolo[3,4-c]pyrrole core via cyclocondensation of amines and carbonyl precursors under inert atmosphere (e.g., argon) .
  • Bromopyridine incorporation : React the core with 5-bromopyridine-3-carbonyl chloride in dry DMF at 0–5°C to avoid side reactions, followed by purification via column chromatography (MeOH:CH₂Cl₂, 1:99) .
  • Purine functionalization : Introduce the 9-methylpurine moiety using NaH and iodomethane in DMF at 0°C, monitoring progress via TLC (Rf = 0.4–0.6 in CH₂Cl₂) .
    • Critical parameters : Temperature control (<5°C during acylations), solvent purity (anhydrous DMF), and stoichiometric ratios (1.2:1 excess of bromopyridine precursor) significantly impact yields (70–88% reported for analogous compounds) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Analytical workflow :

NMR spectroscopy : Compare ¹H and ¹³C NMR chemical shifts to analogous pyrrolo[3,4-c]pyrrole derivatives (e.g., δ 7.8–8.2 ppm for pyridine protons; δ 160–165 ppm for carbonyl carbons) .

HRMS : Confirm molecular weight (expected [M+H]⁺ ~550–560 g/mol) with <2 ppm error .

IR spectroscopy : Validate carbonyl stretches (1680–1700 cm⁻¹) and bromine signatures (600–700 cm⁻¹) .

  • Contingency for ambiguities : If NMR signals overlap (e.g., pyrrolidine protons), use 2D techniques (COSY, HSQC) or deuterated solvent swaps (DMSO-d6 vs. CDCl₃) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening framework :

  • Enzyme inhibition : Test against purine-dependent kinases (e.g., PIM1 kinase) using ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
  • Cellular cytotoxicity : Assess in cancer cell lines (e.g., HCT-116, HeLa) via MTT assays (72-hour exposure, 1–100 µM range) .
  • Solubility pre-screening : Use shake-flask method in PBS (pH 7.4) and DMSO to guide in vitro dosing .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding modes of this compound with kinase targets?

  • Approach :

Docking simulations : Use AutoDock Vina with crystal structures of purine-binding kinases (e.g., PDB ID 9T6) to predict binding poses .

MD refinement : Run 100 ns simulations in explicit solvent (TIP3P water) to assess stability of the bromopyridine-pyrrolidine interaction .

Free energy calculations : Apply MM-GBSA to rank binding affinities and reconcile discrepancies between biochemical data (e.g., IC₅₀ vs. Kd) .

  • Validation : Cross-check with mutagenesis (e.g., Ala scanning at predicted contact residues) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields for this compound?

  • Root-cause analysis :

  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated pyridine derivatives) from incomplete coupling reactions .
  • Catalyst optimization : Replace NaH with milder bases (e.g., K₂CO₃) in methylation steps to reduce side reactions .
  • Process control : Implement in-line FTIR for real-time monitoring of carbonyl formation (1680 cm⁻¹) during acylation .

Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?

  • Experimental design :

Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 5–9) and track half-life via LC-MS .

Biotic transformation : Incubate with soil microbiota (OECD 307 guidelines) and quantify metabolites (e.g., demethylated purine) .

Trophic transfer assay : Test bioaccumulation in Daphnia magna using ¹⁴C-labeled compound .

  • Theoretical framework : Link degradation pathways to QSAR models for brominated heterocycles .

Q. What methodologies address contradictory NMR data for stereochemical assignments in the octahydropyrrolo[3,4-c]pyrrole core?

  • Resolution workflow :

NOESY experiments : Identify through-space interactions between pyrrolidine protons and adjacent substituents .

Chiral derivatization : React with Mosher’s acid chloride (R/S) and compare ¹⁹F NMR shifts .

X-ray crystallography : Grow single crystals via vapor diffusion (hexane:EtOAc) and solve structure to confirm relative configuration .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN7O/c1-24-10-23-15-16(24)21-9-22-17(15)25-5-12-7-26(8-13(12)6-25)18(27)11-2-14(19)4-20-3-11/h2-4,9-10,12-13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVGLIDBASYKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.